4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18321761
InChI: InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3
SMILES:
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol

4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide

CAS No.:

Cat. No.: VC18321761

Molecular Formula: C18H24N2O

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide -

Specification

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
IUPAC Name 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3
Standard InChI Key JOIDREZCVLRASO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=NC=C1)C2=[N+](C=CC(=C2)C(C)(C)C)[O-]

Introduction

Chemical Identity and Structural Features

4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide has the molecular formula C₁₈H₂₄N₂O and a molecular weight of 284.4 g/mol . Its IUPAC name is 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium, reflecting the presence of two tert-butyl groups and the N-oxide functionality. The compound’s structure consists of two pyridine rings connected by a single bond, with one nitrogen atom oxidized to form a zwitterionic N-oxide group (Figure 1) .

Key Structural Attributes:

  • Steric Bulk: The tert-butyl groups at the 4 and 4' positions create significant steric hindrance, influencing ligand-metal coordination geometry.

  • Electronic Effects: The N-oxide group introduces electron-withdrawing character, altering the electronic environment compared to non-oxidized bipyridines .

  • Tautomerism: The compound exists as a zwitterion, with the oxidized nitrogen carrying a positive charge delocalized across the pyridinium ring, balanced by a negatively charged oxygen .

Synthesis and Reaction Pathways

While no direct synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine-1-oxide is detailed in the literature, its preparation likely involves post-synthetic oxidation of 4,4'-di-tert-butyl-2,2'-bipyridine (dbbpy). The parent compound is synthesized via nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine using manganese powder as a reductant (Scheme 1) .

Table 1: Representative Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine (dbbpy)

ParameterCondition
Substrate4-tert-butyl-2-chloropyridine
CatalystNiBr₂·3H₂O (0.5 mol%)
ReductantMn powder (−325 mesh)
SolventDry DMF
Temperature60°C under argon
Reaction Time20 hours
Yield90%

To generate the N-oxide derivative, dbbpy could undergo oxidation using peracetic acid, a method employed for analogous pyridine N-oxides . Computational studies suggest that the electron-donating tert-butyl groups may moderate the oxidation kinetics, though experimental validation is needed.

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (CDCl₃): The parent compound dbbpy exhibits signals at δ 8.60 (d, J = 5.2 Hz, 2H), 7.80 (d, J = 1.6 Hz, 2H), and 7.25 (dd, J = 5.2, 1.6 Hz, 2H) . The N-oxide derivative is expected to show downfield shifts for protons adjacent to the oxidized nitrogen due to deshielding effects.

  • IR Spectroscopy: A strong absorption band near 1260–1280 cm⁻¹ would indicate the N→O stretching vibration .

Solubility and Stability

The tert-butyl groups enhance solubility in nonpolar solvents (e.g., toluene, ether), while the N-oxide moiety increases polarity, enabling dissolution in polar aprotic solvents like DMF or DMSO. The compound is stable under inert atmospheres but may degrade under prolonged exposure to moisture or strong acids/bases.

Challenges and Future Directions

The limited commercial availability of 4,4'-di-tert-butyl-2,2'-bipyridine-1-oxide underscores the need for optimized synthetic protocols. Key research priorities include:

  • Synthetic Optimization: Developing one-pot methods combining homocoupling and oxidation steps.

  • Electronic Structure Studies: Computational modeling (DFT) to predict redox potentials and metal-binding affinities.

  • Application Exploration: Screening in nickel- or iridium-catalyzed reactions to compare performance with dbbpy .

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